molecular formula C10H15NO B011265 1-(2-Methoxy-5-methylphenyl)ethanamine CAS No. 104338-22-9

1-(2-Methoxy-5-methylphenyl)ethanamine

Cat. No.: B011265
CAS No.: 104338-22-9
M. Wt: 165.23 g/mol
InChI Key: BIWQIGJYBOPFLL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group at the second position and a methyl group at the fifth position on the benzene ring

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-5-methylbenzaldehyde with ethylamine, followed by reduction of the resulting imine. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)ethanamine can be compared with other similar compounds, such as:

    1-(2-Ethoxy-5-methylphenyl)ethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(3-Methylphenyl)ethanamine: Lacks the methoxy group, leading to different chemical properties and reactivity.

    1-(4-Ethylphenyl)ethanamine: Contains an ethyl group at the fourth position, affecting its chemical behavior.

Uniqueness: The presence of both methoxy and methyl groups on the benzene ring of this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWQIGJYBOPFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398305
Record name 1-(2-methoxy-5-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-22-9
Record name 2-Methoxy-α,5-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104338-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-methoxy-5-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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